
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the dihydropyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Coupling reactions: The protected amino acid derivative is then coupled with the dihydropyran ring using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the dihydropyran ring, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate could be used in the production of fine chemicals, agrochemicals, or as a building block for polymers.
Mechanism of Action
The mechanism of action of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate: This compound is unique due to its specific combination of a Boc-protected amino group and a dihydropyran ring.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)acetate: Another related compound with an acetate group.
Uniqueness
The uniqueness of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a Boc-protected amino group and a dihydropyran ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl (2R)-3-(3,6-dihydro-2H-pyran-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h5,11H,6-9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
NTDACDOVKRBENN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CCOCC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CCOCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


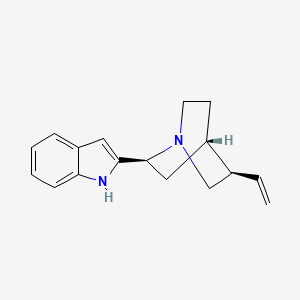
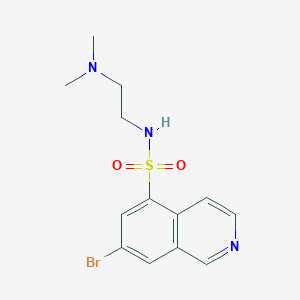

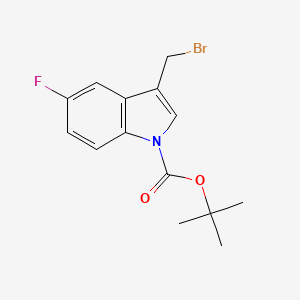
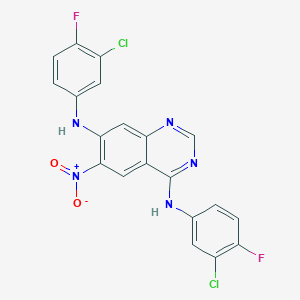
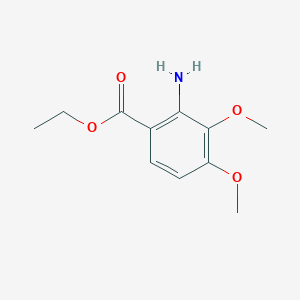
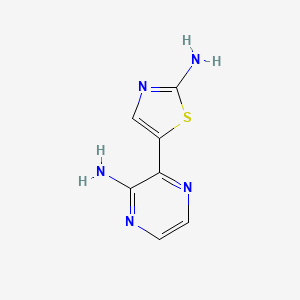
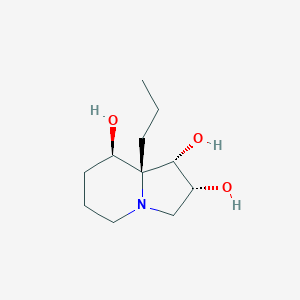
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

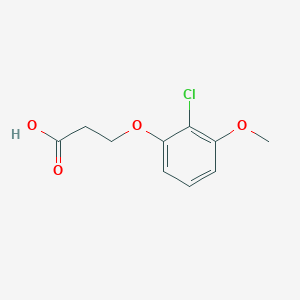
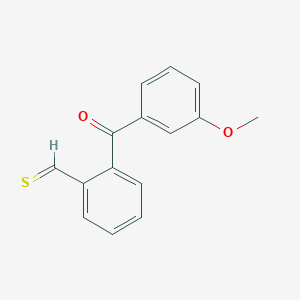
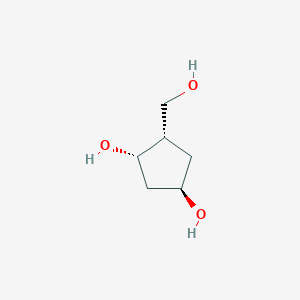
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
